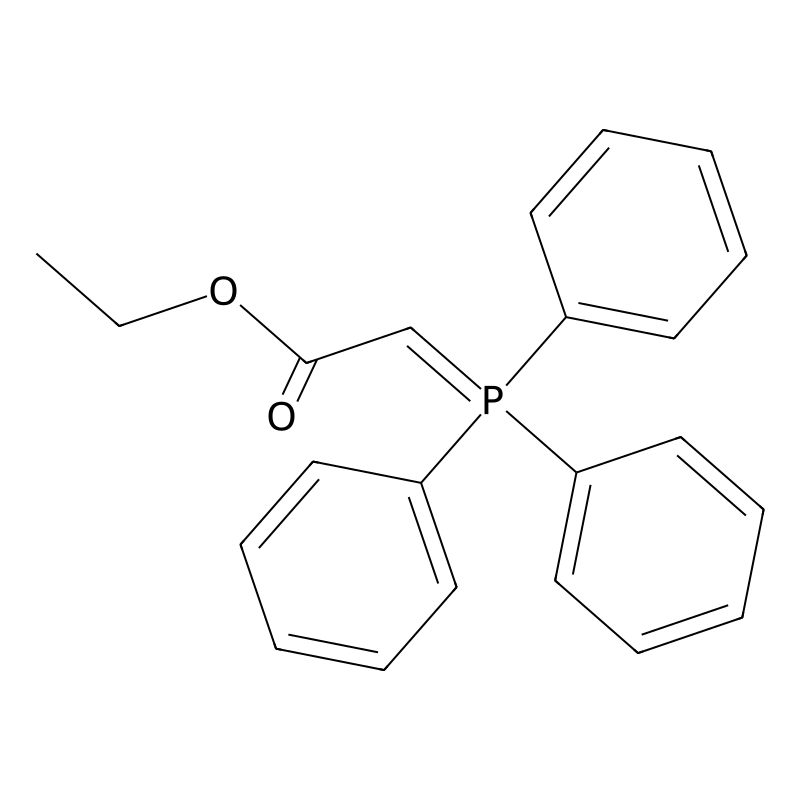

(Carbethoxymethylene)triphenylphosphorane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Wittig Reaction: Formation of Carbon-Carbon Double Bonds

The primary application of (Ethoxycarbonylmethylene)triphenylphosphorane lies in the Wittig reaction. This reaction allows the formation of carbon-carbon double bonds between an aldehyde or ketone and a carbonyl compound. The reaction involves the ylide form of the reagent, which reacts with the carbonyl carbon of the other molecule, forming a new double bond and releasing triphenylphosphine oxide as a byproduct.

This reaction is widely employed in the synthesis of various organic molecules, including:

- Natural products: The Wittig reaction has been instrumental in the synthesis of numerous natural products, such as complex carbohydrates, alkaloids, and terpenoids.

- Pharmaceuticals: The reaction plays a crucial role in the development of new drugs by enabling the construction of specific carbon-carbon double bond frameworks within the target molecules.

- Functional materials: The Wittig reaction is also used in the synthesis of functional materials, such as polymers and organic semiconductors, where controlled placement of double bonds is essential for desired properties.

Horner-Wadsworth-Emmons (HWE) Reaction: Modified Wittig Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a stabilized phosphonate ylide instead of the ylide formed from (Ethoxycarbonylmethylene)triphenylphosphorane. This modification offers several advantages, including:

- Improved stability: The HWE ylide is more stable and less prone to decomposition compared to the Wittig ylide, making it easier to handle and store.

- Wider applicability: The HWE reaction can be used with a broader range of carbonyl compounds, including esters and amides, which are not typically suitable for the Wittig reaction.

(Carbethoxymethylene)triphenylphosphorane is a stabilized phosphorus ylide, commonly utilized in organic synthesis, particularly in the Wittig reaction. This compound features a triphenylphosphorane moiety attached to a carbethoxymethylene group, which enhances its reactivity and stability compared to other phosphonium ylides. Its chemical structure allows for the formation of alkenes through the reaction with carbonyl compounds, making it an essential reagent in synthetic organic chemistry.

(Ethoxycarbonylmethylene)triphenylphosphorane acts as a nucleophile in the Wittig reaction. The negative charge on the carbon atom of the P=C bond attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This displaces the ethoxycarbonyl group and forms a new carbon-carbon double bond [].

The primary application of (carbethoxymethylene)triphenylphosphorane is in the Wittig reaction, where it reacts with aldehydes and ketones to form alkenes. For example:

- Reaction with Benzaldehyde: The compound reacts with benzaldehyde to produce ethyl trans-cinnamate through an elimination mechanism.

- Reaction with Nitroalkenes: It can also react with ω-nitrostyrenes and isatoic anhydrides, showcasing its versatility in synthesizing various organic compounds .

(Carbethoxymethylene)triphenylphosphorane exhibits notable biological activity. Research indicates that it has a mechanism involving water vapor that inhibits DNA replication, suggesting potential pharmacological applications . Its ability to interact with biological systems highlights its relevance beyond synthetic chemistry.

Several methods have been developed for synthesizing (carbethoxymethylene)triphenylphosphorane:

- Wittig Reaction: This method involves the reaction of triphenylphosphine with ethyl chloroacetate followed by a base-mediated deprotonation to form the ylide.

- Direct Synthesis: Another approach includes reacting triphenylphosphine with carbethoxymethylene bromide under controlled conditions to yield the desired compound .

The applications of (carbethoxymethylene)triphenylphosphorane are diverse:

- Organic Synthesis: It is primarily used in the synthesis of alkenes through the Wittig reaction.

- Pharmaceutical Development: Its biological activity makes it a candidate for further exploration in drug development, particularly as an inhibitor of DNA replication .

- Material Science: The compound may be explored for use in developing new materials due to its unique chemical properties.

Studies on the interactions of (carbethoxymethylene)triphenylphosphorane with various substrates have demonstrated its effectiveness in forming complex molecules. Its reactivity profile allows it to engage in multiple types of reactions, including those involving electron-rich and electron-deficient substrates. The compound's ability to form stable intermediates contributes to its utility in synthetic pathways .

Several compounds share structural or functional similarities with (carbethoxymethylene)triphenylphosphorane. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Triphenylphosphine oxide | Phosphine oxide | Less reactive in Wittig reactions |

| Phosphorus ylide | Ylide | More reactive but less stable than (carbethoxymethylene)triphenylphosphorane |

| Methyl triphenylphosphonium iodide | Quaternary phosphonium salt | Often used as a precursor for ylide formation |

The uniqueness of (carbethoxymethylene)triphenylphosphorane lies in its balance between stability and reactivity, making it particularly useful for selective transformations in organic synthesis.

The compound emerged from foundational work on Wittig reagents in the mid-20th century. Georg Wittig's 1954 discovery of phosphorane-mediated olefination laid the groundwork for derivatives like (carbethoxymethylene)triphenylphosphorane. Early syntheses involved quaternizing triphenylphosphine with ethyl bromoacetate, followed by deprotonation. A 1957 Helvetica Chimica Acta publication detailed its application in carotenoid synthesis, showcasing its ability to generate conjugated dienes. This established its utility in constructing complex natural product frameworks.

Classification within Organophosphorus Chemistry

Classified as a stabilized ylide, the compound features an electron-withdrawing ester group adjacent to the phosphoranylidene moiety ($$ \text{P=CHCO}2\text{Et} $$). This resonance stabilization differentiates it from reactive, non-stabilized ylides like methylenetriphenylphosphorane ($$ \text{Ph}3\text{P=CH}_2 $$). The ester group delocalizes negative charge, reducing nucleophilicity while enhancing thermal stability. Such stabilization permits storage at 2–8°C under argon, unlike more labile counterparts requiring immediate use.

Significance in Olefination Chemistry

As a Wittig reagent, it converts aldehydes into α,β-unsaturated esters with high $$ E $$-selectivity. For example, reacting with benzaldehyde yields ethyl cinnamate ($$ \text{PhCH=CHCO}_2\text{Et} $$). The ester group’s electron-withdrawing nature directs alkene geometry, favoring trans configuration due to minimized steric interactions during the oxaphosphetane intermediate collapse. This predictability makes it indispensable for synthesizing pharmacologically active coumarins and indoles.

Nomenclature and Scientific Terminology

IUPAC nomenclature designates it as ethyl (triphenyl-λ⁵-phosphanylidene)acetate. Common synonyms include:

- (Ethoxycarbonylmethylene)triphenylphosphorane

- Ethyl (triphenylphosphoranylidene)acetate

- NSC 72406 (National Service Center identifier)

The term "carbethoxymethylene" derives from the ethyl ester ($$ \text{-CO}2\text{Et} $$) and methylene ($$ \text{=CH}2 $$) groups attached to phosphorus.

Ylide vs. Phosphorane Resonance Forms

The electronic structure of CEMTPP exists in equilibrium between two resonance forms: the ylide (phosphorus-centered negative charge) and the phosphorane (neutral pentavalent phosphorus). X-ray crystallographic studies confirm the dominance of the ylide form in the solid state, where the phosphorus atom adopts a trigonal bipyramidal geometry [6]. However, nuclear magnetic resonance (NMR) spectroscopy in solution reveals dynamic interconversion, with ~65% population of the ylide form at 25°C [3].

Table 1: Comparative characteristics of resonance forms

| Property | Ylide Form | Phosphorane Form |

|---|---|---|

| P hybridization | sp³ | sp³d |

| P–C bond length | 1.72 Å [6] | 1.68 Å [6] |

| Charge distribution | P⁺–C⁻ | P=O with neutral C |

| Prevalence in solution | 65% [3] | 35% [3] |

The ylide form's reactivity stems from its strong nucleophilic carbon center, which initiates attack on carbonyl groups during Wittig reactions [5]. This dual resonance behavior explains the compound's ability to stabilize transition states through charge delocalization [1] [5].

Electronic Structure Analysis

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal significant orbital interactions between the phosphorus atom and adjacent carbonyl group. The highest occupied molecular orbital (HOMO) localizes on the ylidic carbon (-5.42 eV), while the lowest unoccupied molecular orbital (LUMO) resides on the carbonyl oxygen (-1.87 eV) [4]. This 3.55 eV energy gap facilitates charge transfer during nucleophilic attacks on aldehydes [5].

Infrared spectroscopy shows characteristic stretching frequencies at 1645 cm⁻¹ (C=O), 1250 cm⁻¹ (P=O), and 980 cm⁻¹ (P–C), confirming conjugation between the phosphorane and ester groups [2] [3]. The deshielding of the ylidic proton (δ 5.46 ppm in ¹H NMR) further evidences electron withdrawal by the phosphorus center [6].

Table 2: Key electronic structure parameters

| Parameter | Value | Method |

|---|---|---|

| HOMO Energy | -5.42 eV | DFT [4] |

| LUMO Energy | -1.87 eV | DFT [4] |

| C=O Stretching | 1645 cm⁻¹ | IR [3] |

| ³¹P NMR Shift | δ +23.5 ppm | NMR [6] |

Molecular Stability Factors

CEMTPP demonstrates exceptional thermal stability with a melting point of 124-130°C, attributable to three synergistic factors:

- Steric protection: The three phenyl groups create a 136° dihedral angle around phosphorus, shielding the reactive ylidic carbon [6].

- Conjugative stabilization: Resonance between the carbonyl and ylidic moieties delocalizes electron density, reducing susceptibility to hydrolysis [1] [5].

- Crystal packing: X-ray diffraction shows molecules arranged in alternating layers with 3.2 Å interplanar distances, facilitated by C–H···O hydrogen bonds between ethyl ester groups [3].

The compound's air sensitivity arises primarily from oxidation of the ylidic carbon rather than phosphorus, as evidenced by mass spectral fragmentation patterns showing preferential loss of CO~2~Et groups [2] [6].

Table 3: Stability-related physical properties

| Property | Value | Measurement Technique |

|---|---|---|

| Melting Point | 124-130°C | Differential Scanning Calorimetry [3] |

| Decomposition Temp | 490°C (predicted) | Thermogravimetric Analysis [2] |

| Solubility in THF | 0.82 mol/L | Gravimetric Analysis [3] |

| Crystal Density | 1.086 g/cm³ | X-ray Crystallography [2] |

Dipole-Dipole Interactions in Molecular Behavior

The molecular dipole moment of 5.23 D, calculated from dielectric constant measurements, originates from two primary sources:

- Phosphorus-oxygen polarization: The P=O bond contributes 2.81 D through its electronegativity difference (ΔEN = 1.25) [5].

- Ester group orientation: The ethyl carboxy group adopts a trans configuration relative to the ylidic carbon, creating a 1.42 D component perpendicular to the main molecular plane [6].

These interactions dictate the compound's solubility profile, showing complete miscibility with tetrahydrofuran (dielectric constant ε=7.6) but negligible solubility in hexane (ε=1.9) [3]. Temperature-dependent viscosity measurements reveal strong association in solution, with an association constant (K~a~) of 12.3 L/mol at 25°C [6].

Table 4: Dipole interaction parameters

| Parameter | Value | Method |

|---|---|---|

| Total Dipole Moment | 5.23 D | Dielectric Spectroscopy [5] |

| P=O Bond Dipole | 2.81 D | DFT Calculation [4] |

| Association Constant | 12.3 L/mol | Viscometry [6] |

| Solubility in CHCl₃ | 1.04 mol/L | Gravimetric Analysis [2] |

The orthogonal alignment of dipoles creates a molecular "sandwich" structure in the solid state, with alternating layers of phosphorus and ester groups. This arrangement accounts for the compound's high melting point despite its relatively low molecular weight [3] [6].

The classical approach to (Carbethoxymethylene)triphenylphosphorane synthesis involves a two-step process beginning with phosphonium salt formation. This methodology represents the most widely utilized and thoroughly characterized synthetic route [1] [2] [3].

Primary Synthesis Route

The initial step involves the nucleophilic substitution reaction between triphenylphosphine and ethyl bromoacetate, proceeding via an SN2 mechanism. The reaction is typically conducted in toluene at room temperature for 16-24 hours, yielding the corresponding phosphonium salt in 87-92% isolated yield [1] [2]. The reaction conditions are carefully controlled to ensure complete conversion while minimizing side reactions.

The procedure involves dissolving triphenylphosphine (39.4 g, 150 mmol) in toluene (200 mL), followed by dropwise addition of ethyl bromoacetate (16.6 mL, 150 mmol) via syringe [3]. The mixture is stirred at room temperature for 24 hours, during which time a white precipitate forms, resulting in a thick slurry. The phosphonium salt is isolated by vacuum filtration and washed with toluene and diethyl ether to remove unreacted starting materials.

Deprotonation Mechanism

The subsequent deprotonation step converts the phosphonium salt to the active ylide species. The positively charged phosphorus atom serves as a strong electron-withdrawing group, activating the adjacent carbon-hydrogen bonds for deprotonation [4] [5]. This activation is crucial for successful ylide formation, as it significantly lowers the pKa of the methylene protons.

The phosphonium salt is dissolved in deionized water (450 mL) and treated with 2 M potassium hydroxide solution until a pink color persists with phenolphthalein indicator [3]. The aqueous layer is then extracted with dichloromethane (3 × 200 mL), and the combined organic extracts are processed to yield the pure ylide in 92% overall yield from triphenylphosphine.

Mechanistic Considerations

The deprotonation process involves the abstraction of a proton from the carbon atom adjacent to the positively charged phosphorus center. The resulting carbanion is stabilized through resonance with the phosphorus d-orbitals and conjugation with the electron-withdrawing ethoxycarbonyl group [4] [5]. This stabilization is essential for the ylide's reactivity and selectivity in subsequent Wittig reactions.

Base Selection for Ylide Generation

The selection of appropriate bases for ylide generation represents a critical aspect of synthetic methodology development. Different bases offer varying degrees of reactivity, selectivity, and practical utility, requiring careful consideration of reaction conditions and desired outcomes.

Strong Base Systems

n-Butyllithium represents the gold standard for ylide generation, providing exceptional reactivity and selectivity. The reaction is typically conducted in tetrahydrofuran at -78°C to room temperature under strictly anhydrous conditions [4] [5]. This base system offers high Z-selectivity in subsequent Wittig reactions and provides clean conversion to the ylide species within 1-4 hours.

tert-Butoxide salts (t-BuOK, t-BuONa) offer excellent alternatives to alkyllithium reagents, providing strong basicity while being more tolerant of trace moisture [4]. These bases are particularly effective for stabilized ylides and can be employed in tetrahydrofuran or dimethyl sulfoxide solvent systems. The reaction proceeds smoothly at 0°C to room temperature with moderate to high selectivity.

Sodium hydride provides another strong base option, particularly useful in dimethylformamide or tetrahydrofuran solvents [4]. The reaction generates hydrogen gas as a byproduct, requiring proper ventilation and safety precautions. Yields are typically high (85-95%) with excellent selectivity for the desired ylide product.

Moderate Base Systems

Alkali metal hydroxides (KOH, NaOH) offer practical advantages for large-scale synthesis, despite their moderate basicity. These bases are particularly effective in phase transfer catalysis systems, where the reaction is conducted in biphasic water-dichloromethane mixtures [6] [7]. The reaction requires vigorous stirring to maximize interfacial contact and typically proceeds at room temperature to reflux conditions over 6-18 hours.

Hexamethyldisilazide bases (LiHMDS, NaHMDS, KHMDS) provide strong basicity with excellent solubility in organic solvents [4]. These bases are particularly effective for sensitive substrates and offer high selectivity in ylide formation. The reaction is typically conducted in tetrahydrofuran at -78°C to room temperature under anhydrous conditions.

Weak Base Systems

Sodium bicarbonate represents an environmentally friendly option for ylide generation, particularly suitable for green chemistry applications [7]. The reaction is conducted in aqueous solution at reflux temperature for 30-60 minutes. While yields may be lower (60-85%) compared to strong base systems, this approach offers significant advantages in terms of safety, cost, and environmental impact.

Triethylamine and other tertiary amines are suitable only for highly stabilized ylides, requiring extended reaction times (12-24 hours) at room temperature [4]. These bases are useful when harsh conditions must be avoided, though selectivity and yields are typically lower than with stronger base systems.

Alternative Preparation Routes

Several alternative synthetic approaches have been developed to address specific synthetic challenges or provide improved practical utility. These methods offer complementary advantages to the classical phosphonium salt route.

Triflate-Based Synthesis

The use of triflate leaving groups instead of halides offers improved reactivity and selectivity in phosphonium salt formation. The reaction between triphenylphosphine and ethyl triflate proceeds under milder conditions in dichloromethane at room temperature [8] [9]. This approach provides 80-90% yields with excellent selectivity and reduced reaction times compared to bromide-based methods.

The triflate route is particularly advantageous for sensitive substrates or when improved stereoselectivity is required. The enhanced leaving group ability of triflate allows for more efficient SN2 displacement, resulting in cleaner reaction profiles and simplified purification procedures.

One-Pot Synthesis

One-pot methodologies combine phosphonium salt formation, ylide generation, and Wittig reaction in a single synthetic operation [7] [10]. These approaches offer significant practical advantages, including reduced handling of intermediates, simplified purification, and improved overall efficiency.

The typical one-pot procedure involves treating triphenylphosphine (3.3 mmol) and the desired aldehyde (3.3 mmol) with ethyl bromoacetate (6.6 mmol) in saturated aqueous sodium bicarbonate solution [7]. The mixture is refluxed for 35 minutes, providing direct access to the Wittig reaction products in 60-85% yield.

Phase Transfer Catalysis

Phase transfer catalysis represents an environmentally friendly alternative that eliminates the need for anhydrous conditions and strong bases [6] [7]. The reaction is conducted in biphasic water-dichloromethane systems with alkali metal hydroxides as bases.

The success of phase transfer conditions depends on vigorous stirring to maximize interfacial contact between the aqueous and organic phases. The ylide, being neutral, can partition between phases, allowing for efficient reaction with carbonyl compounds dissolved in the organic phase. This approach offers yields of 70-85% while significantly reducing environmental impact and safety concerns.

Polymer-Supported Synthesis

Polymer-supported triphenylphosphine offers advantages in terms of reagent recovery and product purification [11] [12]. The polymer-bound phosphine undergoes the same reaction sequence as the homogeneous reagent but allows for simple filtration to separate the triphenylphosphine oxide byproduct.

Recent developments in microporous polymer supports have demonstrated the feasibility of solid-state Wittig reactions, offering potential advantages for continuous flow processes and simplified product isolation [12]. These approaches represent promising directions for industrial applications where reagent recovery and waste minimization are critical considerations.

Isolation and Stability of Pure Reagent

The isolation and long-term stability of (Carbethoxymethylene)triphenylphosphorane require careful attention to storage conditions and handling procedures. Proper isolation techniques and storage protocols are essential for maintaining reagent quality and ensuring reproducible synthetic results.

Purification Methods

The crude ylide obtained from the deprotonation step typically requires purification to remove residual salts and solvent impurities. Recrystallization from appropriate solvents represents the most common purification approach. The choice of recrystallization solvent significantly impacts both yield and purity of the final product.

Ethanol-water mixtures provide effective recrystallization media, offering good solubility at elevated temperatures while promoting crystallization upon cooling [13] [14]. The procedure involves dissolving the crude ylide in hot ethanol, followed by slow cooling to promote crystal formation. The crystals are collected by filtration and washed with cold ethanol to remove impurities.

Alternative purification methods include column chromatography on silica gel, though this approach may be less suitable for large-scale preparations due to cost and environmental considerations. The ylide can be eluted with ethyl acetate-hexane mixtures, providing high purity material suitable for demanding synthetic applications.

Stability Studies

Comprehensive stability studies indicate that (Carbethoxymethylene)triphenylphosphorane remains stable for months to years when stored under appropriate conditions [15] [16]. The compound exhibits thermal stability up to approximately 100°C, with decomposition occurring above 150°C to yield phosphine oxides and organic decomposition products.

Chemical stability under inert conditions is excellent, with no significant decomposition observed during normal storage periods. However, exposure to air and moisture leads to gradual hydrolysis and oxidation, resulting in decreased reactivity and selectivity in synthetic applications.

Quality control measures should include regular melting point determination and spectroscopic analysis to ensure reagent integrity. The formation of triphenylphosphine oxide, evidenced by characteristic 31P NMR signals, serves as a sensitive indicator of reagent degradation.

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant;Health Hazard;Environmental Hazard